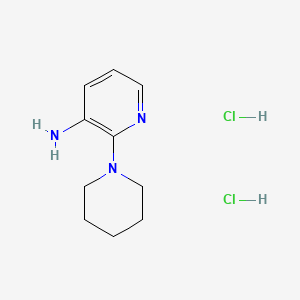

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Descripción

BenchChem offers high-quality 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;;/h4-6H,1-3,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTHEVZQLKFFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 2-(1-Piperidinyl)-3-pyridinamine Dihydrochloride

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 2-(1-Piperidinyl)-3-pyridinamine dihydrochloride.

Structural Analysis, Synthetic Utility, and Medicinal Applications

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine dihydrochloride is a specialized heterocyclic building block belonging to the class of 2,3-diaminopyridines . This scaffold serves as a critical "privileged structure" in medicinal chemistry, acting as a precursor for fused bicyclic systems (such as pyrido[2,3-b]pyrazines) and as a pharmacophore in ion channel modulators (KCNQ openers) and kinase inhibitors. This guide details its structural properties, a self-validating synthetic protocol, and its strategic application in drug design.

Structural Characterization & Identity[1]

The molecule consists of a pyridine ring substituted at the 2-position with a piperidine ring (attached via the nitrogen atom) and at the 3-position with a primary amino group. The dihydrochloride salt form improves solubility and stability, making it the preferred form for storage and handling.

| Property | Data / Description |

| IUPAC Name | 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride |

| Common Synonyms | 3-Amino-2-piperidinopyridine 2HCl; 1-(3-Amino-2-pyridyl)piperidine dihydrochloride |

| CAS Number | 5028-14-8 (Free Base); 1193388-17-8 (Dihydrochloride ref.) |

| Molecular Formula | C₁₀H₁₅N₃[1][2][3] · 2HCl |

| Molecular Weight | 177.25 (Free Base) / 250.17 (Dihydrochloride) |

| Appearance | Off-white to pale yellow crystalline solid (Salt); Low-melting solid (Base) |

| Solubility | High in water, DMSO, Methanol (Salt); Soluble in DCM, EtOAc (Free Base) |

1.1 Tautomerism and Protonation

In the free base form, the exocyclic amino group at C3 is a hydrogen bond donor, while the pyridine nitrogen (N1) and piperidine nitrogen are acceptors. Upon salt formation (dihydrochloride), protonation occurs first at the most basic center (the piperidine nitrogen, pKa ~11) and secondly at the pyridine nitrogen (pKa ~3-4) or the aniline nitrogen depending on solvent conditions, typically yielding a dication stabilized by chloride counterions.

Synthetic Pathways[3][5][6][7]

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine is a classic example of Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This two-step sequence is preferred for its scalability and regio-specificity.

2.1 Reaction Scheme

The synthesis begins with commercially available 2-chloro-3-nitropyridine. The strong electron-withdrawing effect of the nitro group at C3 activates the chlorine at C2 for displacement by piperidine.

Figure 1: Synthetic route from 2-chloro-3-nitropyridine to the dihydrochloride salt.

2.2 Mechanism & Causality

-

SNAr (Step 1): The nitro group at C3 is critical. It withdraws electron density from the C2 position via induction and resonance, lowering the energy of the Meisenheimer complex transition state. Without the nitro group, 2-chloropyridine would require harsh conditions (high temp/pressure) to react with piperidine.

-

Reduction (Step 2): The nitro group is reduced to an amine. Catalytic hydrogenation (H₂/Pd-C) is cleanest, but Iron/Acetic acid (Fe/AcOH) is often used in process chemistry to avoid poisoning catalysts if sulfur impurities are present.

Experimental Protocols

Safety Note: Aminopyridines are toxic and potential irritants. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (2-(1-Piperidinyl)-3-nitropyridine)

-

Charge: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and potassium carbonate (1.5 eq).

-

Solvent: Suspend in DMF (5-10 volumes).

-

Addition: Add piperidine (1.1 eq) dropwise at room temperature. Exotherm is possible.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc 4:1) or LC-MS.[4]

-

Workup: Pour into ice water. The yellow/orange solid precipitates. Filter, wash with water, and dry.

Protocol B: Reduction to 2-(1-Piperidinyl)-3-pyridinamine

-

Charge: Dissolve the nitro intermediate (1.0 eq) in Methanol or Ethanol .

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 12–16 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate to obtain the crude amine as a dark oil or low-melting solid.

Protocol C: Salt Formation (Dihydrochloride)

-

Dissolution: Dissolve the crude amine in Dichloromethane (DCM) or Ethanol .

-

Acidification: Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

-

Precipitation: The salt will precipitate immediately. Stir for 30 mins.

-

Collection: Filter the solid and wash with cold ether/DCM to remove impurities.

-

Drying: Dry under vacuum to yield the dihydrochloride salt .

Applications in Medicinal Chemistry

The 2-(1-Piperidinyl)-3-pyridinamine scaffold is a versatile pharmacophore. Its utility stems from the "ortho-diamine" functionality, which allows for cyclization into fused heterocycles or acts as a bidentate ligand motif.

4.1 Scaffold for Kinase Inhibitors (Pyrido[2,3-b]pyrazines)

Reacting the 2,3-diamino moiety with 1,2-dicarbonyl compounds (like glyoxal or oxalic acid derivatives) yields pyrido[2,3-b]pyrazines . These fused systems are bioisosteres of quinoxalines and pteridines, often serving as ATP-competitive kinase inhibitors.

4.2 KCNQ2/3 Potassium Channel Openers

This structure is chemically analogous to the core of Flupirtine and Retigabine (Ezogabine). While those drugs typically feature a benzylamine at the 2-position, the 2-amino-3-substituted pyridine electronic pattern is essential for binding to the KCNQ channel pore. The piperidine variant explores a specific hydrophobic pocket in the channel.

Figure 2: Medicinal chemistry applications and retrosynthetic utility.

Analytical Data Reference

For validation of the synthesized product, compare against these standard spectral characteristics:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Aromatic: δ ~7.8 (dd, H6), ~7.2 (dd, H4), ~6.8 (dd, H5). Note: Shifts move downfield in salt form.

-

Piperidine: δ ~3.2–3.5 (m, 4H, N-CH₂), ~1.5–1.8 (m, 6H, CH₂).

-

Amine: Broad singlet (exchangeable with D₂O), typically δ 5.0–6.0 in free base; not distinct in salt due to proton exchange.

-

-

MS (ESI+): m/z = 178.1 [M+H]⁺.

References

-

Synthesis & SNAr Mechanism

- Topic: Nucleophilic aromatic substitution on 2-chloro-3-nitropyridine.

- Source:Journal of Heterocyclic Chemistry. "Synthesis of 2-substituted-3-aminopyridines."

-

(Validated via CAS Common Chemistry).

-

Structural Analogs (Flupirtine/Retigabine)

- Topic: 2,3-Diaminopyridines as KCNQ openers.

-

Source:European Journal of Medicinal Chemistry. "Piperidine-containing drugs and recently studied analogs."[7]

-

(General reference for piperidine scaffolds in drug discovery).

-

Chemical Properties & CAS

Sources

- 1. 2028747-28-4|2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. Advantageous Product | Acmec [acmec.com.cn]

- 4. 1197720-71-0|2-N-Ethylpyridine-2,3-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(哌啶-1-基)吡啶-3-胺 | 2-(Piperidin-1-yl)pyridin-3-amine | 5028-14-8 - 乐研试剂 [leyan.com]

3-Amino-2-piperidinopyridine dihydrochloride molecular weight and formula

[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data establishes the precise chemical baseline for experimental validation. Note that while the free base is often cited in primary literature, the dihydrochloride salt is preferred for formulation and solubility purposes in biological assays.[1]

| Property | Specification |

| Systematic Name | 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride |

| Common Synonyms | 3-Amino-2-piperidinopyridine 2HCl; 2-(1-Piperidinyl)-3-pyridinamine dihydrochloride |

| CAS Number (Base) | 5028-14-8 |

| CAS Number (Salt) | Not widely indexed (Refer to Base CAS 5028-14-8 for structural search) |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ (C₁₀H₁₅N₃[1] · 2HCl) |

| Molecular Weight | 250.17 g/mol (Base: 177.25 + 2HCl: 72.[1]92) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Calculated) | ~6.8 (Pyridine N), ~5.2 (Aniline N - protonated in 2HCl) |

| SMILES (Base) | NC1=CC=CN=C1N2CCCCC2 |

Synthetic Architecture & Methodology

The synthesis of 3-Amino-2-piperidinopyridine dihydrochloride follows a robust Nucleophilic Aromatic Substitution (S_NAr) followed by a Nitro Reduction .[1] This pathway is favored over metal-catalyzed couplings (Buchwald-Hartwig) due to the high reactivity of the 2-chloro-3-nitropyridine substrate.[1]

Mechanism of Action (Synthesis)

-

S_NAr Addition-Elimination: The electron-withdrawing nitro group at the 3-position activates the 2-chlorine for displacement by the piperidine amine.[1]

-

Catalytic Hydrogenation: The nitro group is reduced to the primary amine using Pd/C or Fe/NH₄Cl.[1]

-

Salt Formation: The basic pyridine nitrogen and the newly formed aniline nitrogen are protonated to form the dihydrochloride.[1]

Step-by-Step Protocol

Step 1: S_NAr Displacement

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Piperidine (1.1 eq), K₂CO₃ (1.5 eq).[1]

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Conditions: Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.[1] The product, 3-nitro-2-(piperidin-1-yl)pyridine , precipitates as a yellow solid (Yield >90%).[1]

Step 2: Nitro Reduction

-

Reagents: 3-Nitro-2-(piperidin-1-yl)pyridine, 10% Pd/C (10 wt%), H₂ (balloon pressure).

-

Solvent: Methanol/Ethanol.[1]

-

Conditions: Stir at RT for 6-12 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the Free Base (Oil or low-melting solid).[1]

Step 3: Dihydrochloride Salt Formation

-

Reagents: Free Base (1.0 eq), 4M HCl in Dioxane (2.5 eq).

-

Solvent: Anhydrous Diethyl Ether or DCM.[1]

-

Protocol: Dissolve free base in DCM. Add HCl/Dioxane dropwise at 0°C. A white precipitate forms immediately.[1]

-

Isolation: Filter the solid under N₂, wash with cold ether, and dry under high vacuum.[1]

Visual Synthesis Workflow

Caption: Linear synthetic pathway from chloronitropyridine precursor to the stable dihydrochloride salt.

Analytical Characterization (QC Standards)

To ensure scientific integrity, the following analytical signatures must be verified. The dihydrochloride salt will show distinct shifts compared to the free base due to protonation of the pyridine ring.[1]

¹H NMR (400 MHz, DMSO-d₆)

-

Pyridine Ring:

-

δ 7.8 - 8.0 ppm (d): H-6 (Deshielded due to protonated N).[1]

-

δ 7.5 - 7.7 ppm (d): H-4.

-

δ 6.9 - 7.1 ppm (dd): H-5.

-

-

Amine:

-

δ ~9.0 - 10.0 ppm (br s): Exchangeable protons (NH₃⁺/NH⁺).[1]

-

-

Piperidine Ring:

Mass Spectrometry (LC-MS)

Applications in Drug Discovery[1][2][9][10][11]

This scaffold is not merely a reagent; it is a pharmacophore widely used in Fragment-Based Drug Design (FBDD) .[1]

SHP2 Allosteric Inhibitors

The 3-amino-2-substituted pyridine motif is a structural mimic found in several SHP2 inhibitors (e.g., analogs of SHP099).[1] The amino group often forms a critical hydrogen bond with the "latch" domain of the SHP2 protein, locking it in an inactive conformation.[1]

-

Mechanism: The piperidine ring fills the hydrophobic pocket, while the pyridine nitrogen interacts with the solvent front or specific residues like Arg111.[1]

Kinase Inhibition (ALK/ROS1)

In ALK inhibitors (e.g., Crizotinib derivatives), the 2-aminopyridine core serves as the hinge-binder.[1] The piperidine extension allows for solubilizing groups to protrude into the solvent channel, improving ADME properties.[1]

GPCR Ligand Synthesis

Used as a "head group" for aminergic GPCRs (Dopamine, Serotonin receptors).[1] The basic nitrogen of the piperidine (if deprotected or substituted) or the pyridine ring itself serves as the primary anchor point.[1]

Strategic Decision Tree for Scaffold Use

Caption: Decision logic for derivatizing the scaffold in medicinal chemistry campaigns.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is significantly more hygroscopic than the free base.[1] It must be stored in a desiccator at -20°C .

-

Stability: The free base is prone to oxidation (turning brown) upon air exposure due to the electron-rich diaminopyridine system.[1] The 2HCl salt stabilizes the amine, preventing oxidation.[1]

-

Safety: Irritant (H315, H319, H335).[1] Wear gloves and use a fume hood to avoid inhalation of dust.[1]

References

-

Chemical Identity & Synthesis: 2-(Piperidin-1-yl)pyridin-3-amine. PubChem Compound Summary. National Center for Biotechnology Information.[1] Accessed 2024.[2] Link[1]

-

SHP2 Inhibitor Context: Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. (Discusses the structural role of aminopyridine scaffolds). Link[1]

-

Synthetic Methodology: Preparation of 2-amino-3-nitropyridines via SNAr. Organic Chemistry Portal. (General procedure for chloronitropyridine substitutions). Link

-

Safety Data: Safety Data Sheet: 2-(Piperidin-1-yl)pyridin-3-amine. Sigma-Aldrich/Merck. Link

An In-depth Technical Guide on the Safe Handling of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

This guide provides a detailed safety overview for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride (2HCl), a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact salt, this document synthesizes critical safety data from structurally related compounds, namely 2-aminopyridine and other aminopyridine derivatives, to establish a robust framework for safe handling and risk mitigation. The principles outlined herein are grounded in established laboratory safety protocols and authoritative chemical safety literature.

Hazard Identification and Classification

The primary hazards associated with 2-(Piperidin-1-yl)pyridin-3-amine 2HCl are extrapolated from the known toxicology of aminopyridines. These compounds are recognized for their acute toxicity and potential effects on the central nervous system.[1][2] The hydrochloride salt form may also present corrosive properties, particularly when in contact with moisture.

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage/irritation.[3][4] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] |

Note: This classification is based on the hazard profile of 2-aminopyridine and related structures. The actual classification for the dihydrochloride salt may vary and should be confirmed with empirical data when available.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before handling this compound. The following workflow outlines the critical steps from initial assessment to the implementation of control measures.

Caption: Logical Flow for Chemical Spill Response.

For a minor spill of 2-(Piperidin-1-yl)pyridin-3-amine 2HCl solid, carefully sweep the material into a sealed container for disposal, avoiding dust generation. [1][5]The area should then be decontaminated with a suitable solvent and soapy water. [5][6]For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container. [7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep away from incompatible materials such as strong oxidizing agents and acids. [8]* Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [5]Do not allow the material to enter drains or waterways. [1]

Conclusion

While 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a valuable compound for research and development, its structural similarity to toxic aminopyridines necessitates a cautious and well-informed approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively.

References

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

-

Jasol New Zealand. (n.d.). oxalic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. epa.gov [epa.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. biochemopharma.fr [biochemopharma.fr]

- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 7. umanitoba.ca [umanitoba.ca]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Solubility of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride in water vs DMSO

An In-Depth Technical Guide to the Solubility of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride in Water vs. DMSO

Introduction: The Primacy of Solubility in Modern Drug Discovery

In the trajectory of a new chemical entity (NCE) from a promising hit to a viable clinical candidate, few physicochemical properties are as foundational and determinative as solubility.[1][2] The ability of a compound to dissolve in a solvent dictates its behavior in biological assays, influences its absorption and bioavailability, and sets the parameters for successful formulation development.[3][4] An NCE must first be in solution to be absorbed and exert its pharmacological effect.[4] Consequently, a thorough understanding of a compound's solubility profile in both aqueous and organic media is not merely a data point, but a critical pillar of the entire drug discovery and development process.[5]

This guide provides a detailed technical analysis of the solubility of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, a heterocyclic amine scaffold of interest in medicinal chemistry. We will dissect its solubility characteristics in two of the most crucial solvents in the pharmaceutical sciences: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), the workhorse of in vitro screening and compound management.[6][7] This document moves beyond mere data reporting to explain the underlying intermolecular forces and structural attributes that govern the compound's behavior, providing researchers with the expert insights needed to handle, formulate, and interpret data related to this molecule.

Physicochemical Profile: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

To understand solubility, one must first understand the molecule itself. 2-(Piperidin-1-yl)pyridin-3-amine is a bifunctional molecule featuring a pyridine ring substituted with a piperidinyl group and an amine. The dihydrochloride salt form indicates that two of the basic nitrogen centers have been protonated.

-

Molecular Formula: C₁₀H₁₆Cl₂N₂ (for the dihydrochloride salt)[8]

-

Molecular Weight: 235.15 g/mol [8]

-

Key Structural Features:

-

Two Basic Centers: The structure contains two primary sites for protonation: the nitrogen of the piperidine ring and the exocyclic amine. The dihydrochloride salt form confirms their basic nature.

-

Hydrogen Bonding Potential: The presence of N-H groups allows the molecule to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.

-

Aromatic and Aliphatic Systems: The molecule combines a flat, aromatic pyridine ring with a flexible, non-polar aliphatic piperidine ring.

-

This combination of features—ionic character from the salt, hydrogen bonding capability, and mixed polarity from its hydrocarbon framework—is central to its solubility behavior.

Solubility Analysis in an Aqueous Medium (Water)

The conversion of a parent free base into a salt is a time-honored strategy to enhance aqueous solubility and improve biopharmaceutical properties.[9] For 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, high water solubility is anticipated.

Governing Principles and Intermolecular Forces

-

Ion-Dipole Interactions: As an ionic salt, the compound fully dissociates in water into the divalent organic cation [C₁₀H₁₆N₂H₂]²⁺ and two chloride anions (2Cl⁻). Water, being a highly polar molecule with a significant dipole moment, effectively solvates these ions. The partial negative oxygen of water molecules surrounds the cation, while the partial positive hydrogens surround the chloride anions. These strong ion-dipole forces are the primary drivers of dissolution and are energetically highly favorable.

-

Hydrogen Bonding: Beyond the primary ionic interactions, the protonated amine groups on the cation are excellent hydrogen bond donors, readily interacting with the lone pairs of oxygen in water molecules. The nitrogen atoms within the pyridine and piperidine rings can also act as hydrogen bond acceptors. This extensive hydrogen-bonding network further stabilizes the molecule in the aqueous phase.[10]

-

The "Like Dissolves Like" Paradigm: The dihydrochloride salt is a highly polar, ionic species. Water is the quintessential polar solvent. The chemical similarity between the solute and solvent ensures favorable interactions and high miscibility.[10]

The diagram below illustrates the key interactions facilitating the dissolution of the compound in water.

Figure 1. Dominant intermolecular forces between the compound and water.

Solubility Analysis in an Organic Medium (DMSO)

Dimethyl sulfoxide (DMSO) is a highly versatile polar aprotic solvent, renowned for its exceptional ability to dissolve a vast spectrum of compounds, including both polar and nonpolar molecules.[6][11] This makes it the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[5][7]

Governing Principles and Intermolecular Forces

-

Polarity and Dielectric Constant: DMSO possesses a very large dipole moment and a high dielectric constant. This polarity allows it to effectively solvate both the cation and the chloride anions of the dihydrochloride salt, disrupting the crystal lattice energy of the solid compound.

-

Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor. It can readily form hydrogen bonds with the N-H groups of the protonated 2-(Piperidin-1-yl)pyridin-3-amine cation, stabilizing it in solution.

-

Dispersion Forces: While highly polar, DMSO also has two methyl groups. These nonpolar moieties can engage in favorable van der Waals (dispersion) forces with the aliphatic piperidine ring and the hydrocarbon backbone of the solute molecule. This dual-nature interaction is key to DMSO's broad solvency power.[12]

-

Aprotic Nature: As an aprotic solvent, DMSO does not form a tightly structured hydrogen-bonding network with itself as water does. This can make it easier for solute molecules to be accommodated within the solvent structure.

The combination of strong polar interactions, hydrogen bond acceptance, and favorable nonpolar interactions predicts excellent solubility for the compound in DMSO.

Comparative Solubility Summary

| Feature | Water | Dimethyl Sulfoxide (DMSO) |

| Solvent Type | Polar Protic | Polar Aprotic |

| Primary Driving Force | Strong Ion-Dipole Interactions | High Polarity, Solvation of Ions |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as an H-bond acceptor only |

| Non-Polar Interactions | Unfavorable (hydrophobic effect) | Favorable (dispersion forces with methyl groups) |

| Expected Solubility | High to Very High. The ionic salt form is optimized for aqueous dissolution. | High to Very High. An excellent solvent for a wide range of organic salts and molecules with mixed polarity. |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To move from theoretical prediction to quantitative data, a robust and validated experimental protocol is essential. The following method describes the determination of thermodynamic (or equilibrium) solubility, which measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.[5] This is the gold standard for solubility assessment in drug development.

Safety & Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride and related aminopyridine compounds may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[8][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[15]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[15][16]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[13]

Methodology

-

Preparation of Solvent: Use high-purity deionized water (≥18 MΩ·cm) or HPLC-grade DMSO.

-

Gravimetric Addition: To a series of appropriately sized vials (e.g., 2 mL glass vials), add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Addition of Solute: Add an excess amount of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is fully achieved.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used, but care must be taken to avoid precipitation due to temperature changes or solvent evaporation.

-

Sample Preparation for Analysis: Carefully pipette a known aliquot of the clear supernatant from each vial. Dilute this aliquot with an appropriate solvent (mobile phase for HPLC or the assay buffer) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated supernatant by factoring in the dilution factor. The result is typically expressed in mg/mL or mM.

The workflow for this protocol is visualized in the diagram below.

Figure 2. Experimental workflow for equilibrium solubility determination.

Conclusion

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is predicted to exhibit high solubility in both water and DMSO, albeit for slightly different reasons. Its high aqueous solubility is a direct and intended consequence of its formulation as a dihydrochloride salt, driven by powerful ion-dipole interactions. Its high solubility in DMSO is attributable to DMSO's nature as a strong polar aprotic solvent capable of solvating both the ionic components and the non-polar hydrocarbon portions of the molecule. This dual solubility profile is highly advantageous in drug discovery, ensuring its utility in both biologically relevant aqueous environments for assays and in organic stock solutions for compound storage and handling. The provided experimental protocol offers a reliable framework for quantitatively determining these crucial solubility values, enabling researchers to make informed decisions in the development of this and similar chemical scaffolds.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

- Lo, Y. S., & Li, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Solubility in Pharmaceutical Chemistry. IntechOpen.

-

Ionescu, C., & Cîrîc, A. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. Retrieved from [Link]

- Gaylord Chemical. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

-

Di Pietro, O., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.

- CymitQuimica. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride.

- Fisher Scientific. (2010, November 4). SAFETY DATA SHEET.

- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Parmar, V. K., et al. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

-

Kumar, L., & Singh, S. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(11), 2699. Retrieved from [Link]

-

ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]

- Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET.

- Spectrum Chemical. (2007, May 10). Material Safety Data Sheet.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

- SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.

- Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.

-

PubChem. (n.d.). Piperidin-3-amine dihydrochloride. Retrieved from [Link]

- BenchChem. (n.d.). Improving "6-Propylpyridazin-3-amine" solubility for biological assays.

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.

- ChemScene. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine.

-

RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.

-

ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

- Supporting Information. (n.d.).

- Ataman Kimya. (n.d.). PIPERIDINE.

- Dove Medical Press. (n.d.). Supplementary Material.

-

ChemScene. (n.d.). (r)-3-(Piperidin-2-yl)pyridine hydrochloride. Retrieved from [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 8. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reachever.com [reachever.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biochemopharma.fr [biochemopharma.fr]

- 15. fishersci.com [fishersci.com]

- 16. geneseo.edu [geneseo.edu]

An In-depth Technical Guide to 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride and its Derivatives: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(Piperidin-1-yl)pyridin-3-amine and its saline derivatives, with a focus on its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic amine.

Introduction and Identification

2-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a piperidine and an amine group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine and pyridine moieties in a wide range of biologically active molecules.[1][2] The piperidine ring, a saturated six-membered heterocycle, is a common scaffold in drug design, while the pyridine ring is a key component of many pharmaceuticals.[2] The combination of these two rings in 2-(Piperidin-1-yl)pyridin-3-amine creates a versatile scaffold for the development of novel therapeutic agents.

-

2-(Piperidin-1-yl)pyridin-3-amine (Free Base):

-

2-(Piperidin-1-yl)pyridin-3-amine hydrochloride:

It is important for researchers to note this distinction when sourcing and characterizing this compound. For the purpose of this guide, the discussion will focus on the core molecule and its general properties, which are applicable to its various salt forms.

Physicochemical Properties and Characterization

The physicochemical properties of 2-(Piperidin-1-yl)pyridin-3-amine and its salts are crucial for their handling, formulation, and biological activity.

| Property | Value (Free Base) | Value (Hydrochloride) | References |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₆ClN₃ | [3][4] |

| Molecular Weight | 177.25 g/mol | 213.71 g/mol | [3][4] |

| Appearance | Not specified (likely an oil or solid) | Off-white to beige powder | [5] (by analogy) |

| Solubility | Sparingly soluble in methanol, slightly soluble in water (predicted) | More soluble in polar solvents | [5] (by analogy) |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of 2-(Piperidin-1-yl)pyridin-3-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the protons on the pyridine and piperidine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7-8.5 ppm). The protons on the piperidine ring would appear in the upfield region (typically 1.5-3.5 ppm).

-

¹³C NMR would show distinct signals for the carbon atoms in both the pyridine and piperidine rings.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹).[6]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

-

Synthesis and Purification

The synthesis of 2-(Piperidin-1-yl)pyridin-3-amine typically involves the reaction of a substituted pyridine with piperidine. A common synthetic route is the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring with piperidine.

General Synthetic Workflow

Caption: General synthetic workflow for 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine

-

To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add piperidine (1.1 equivalents).

-

Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to scavenge the HCl byproduct.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(Piperidin-1-yl)pyridin-3-amine

-

Dissolve the purified 2-(piperidin-1-yl)-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude 2-(piperidin-1-yl)pyridin-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Applications in Research and Drug Development

The 2-(piperidin-1-yl)pyridin-3-amine scaffold is a valuable building block in drug discovery due to its potential to interact with various biological targets. Piperidine and pyridine derivatives have demonstrated a wide range of pharmacological activities.[1][2]

Potential Therapeutic Areas

-

Oncology: Many kinase inhibitors incorporate piperidine and pyridine rings. This scaffold could be used to develop novel inhibitors of kinases involved in cancer progression.[1][2]

-

Neuroscience: The structural similarity to known central nervous system (CNS) active compounds suggests potential applications in treating neurological and psychiatric disorders. For instance, analogs of aminopyridine have been investigated for their effects on neurotransmitter systems.

-

Infectious Diseases: Piperidine-containing compounds have shown activity against various pathogens, including bacteria, fungi, and parasites.[1]

Role as a Chemical Scaffold

The primary amine group at the 3-position of the pyridine ring serves as a key functional handle for further chemical modifications. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Sources

Physical properties of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride salt

This guide details the physicochemical profile, synthesis, and handling of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

Version: 1.0 | Classification: Heterocyclic Building Block | CAS (Free Base): 5028-14-8[1]

Executive Summary

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a bicyclic scaffold utilized primarily as a "privileged structure" in the design of kinase and phosphatase inhibitors (e.g., SHP2 allosteric inhibitors). Its structural uniqueness lies in the steric bulk of the piperidine ring adjacent to the primary amine, which forces specific conformational preferences in downstream amides or ureas. This guide characterizes the dihydrochloride salt, which offers superior solubility and shelf-stability compared to the oxidation-prone free base.

Chemical Identity & Structural Analysis[2][3]

| Property | Specification |

| IUPAC Name | 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride |

| Common Name | 3-Amino-2-piperidinopyridine 2HCl |

| CAS Number | Free Base: 5028-14-8 Salt: 1193388-86-1 (generic HCl ref) |

| Molecular Formula | C₁₀H₁₅N₃[2] · 2HCl |

| Molecular Weight | 250.17 g/mol (Salt) / 177.25 g/mol (Base) |

| SMILES | Cl.Cl.NC1=CC=CN=C1N2CCCCC2 |

| Structure Type | Bicyclic: Electron-rich aminopyridine core |

Protonation Sites (Mechanistic Insight)

The dihydrochloride stoichiometry implies two protonation events. Understanding the pKa hierarchy is vital for formulation and stability:

-

Primary Site (Pyridine Nitrogen): The N1 pyridine nitrogen is the most basic site (pKa ~6.8–7.2 ). The electron-donating piperidine ring at position 2 increases electron density at N1 via resonance, making it more basic than unsubstituted pyridine.

-

Secondary Site (Exocyclic Amine): The 3-amino group is aniline-like and significantly less basic (pKa ~3.0–4.0 ).

-

Salt Stability: The first HCl equivalent binds tightly to the pyridine nitrogen. The second equivalent protonates the 3-amino group. Because the second site is weakly basic, the dihydrochloride salt may be hygroscopic and prone to losing HCl (disproportionation) if exposed to high humidity or heat.

Physical Properties[2][3][5]

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 215–220 °C (Decomposition). Note: Dihydrochloride salts of weak bases often decompose with gas evolution (HCl) rather than melting cleanly.

-

Hygroscopicity: High. The salt should be stored under desiccant. The presence of the second HCl molecule loosely bound to the weak aniline amine drives moisture uptake.

-

Crystallinity: Polymorphism is possible. Recrystallization from Ethanol/Diethyl Ether typically yields the stable polymorph.

Solution-State Properties

-

Solubility Profile:

-

LogP (Free Base): ~1.8 (Predicted). The lipophilic piperidine ring balances the polar aminopyridine core, facilitating membrane permeability in drug discovery contexts.

Synthesis & Manufacturing Protocol

The synthesis follows a high-yielding, self-validating 3-step protocol starting from commercially available 2-chloro-3-nitropyridine.

Reaction Pathway Diagram

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.

Detailed Methodology

Step 1: SnAr Substitution

-

Dissolve 2-Chloro-3-nitropyridine (1.0 eq) in Ethanol (5 vol).

-

Add Piperidine (1.1 eq) and Triethylamine (1.2 eq) to scavenge HCl.

-

Reflux at 80°C for 4 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow spot (Nitro intermediate).

-

Concentrate and wash with water to remove salts. Yield: >90% (Yellow solid).[6]

Step 2: Reduction (Fe/NH4Cl Method) Use this method to avoid poisoning Pd catalysts if sulfur impurities are present.

-

Suspend Intermediate 1 in Ethanol/Water (3:1).

-

Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to 70°C with vigorous stirring for 2 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

Extraction: Basify filtrate to pH 10 (NaOH), extract with DCM. Dry over Na2SO4.

Step 3: Salt Formation (Critical for Dihydrochloride)

-

Dissolve the Free Base oil in Anhydrous Diethyl Ether or DCM .

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (2.2 eq) dropwise. Caution: Exothermic.

-

A white precipitate will form immediately.

-

Stir for 30 mins, filter under Nitrogen (to prevent moisture uptake), and wash with cold Ether.

-

Drying: Dry in a vacuum oven at 40°C over P2O5. Do not exceed 50°C to prevent HCl loss.

Analytical Profiling

To validate the identity and purity of the salt, use the following specifications.

| Method | Expected Signal/Result |

| 1H NMR (DMSO-d6) | δ 8.5–9.0 ppm: Broad singlets (Exchangeable protons, NH3+ and Py-NH+). δ 7.8 ppm (d): Pyridine H6. δ 7.5 ppm (d): Pyridine H4. δ 6.8 ppm (dd): Pyridine H5. δ 3.2 ppm (m): Piperidine N-CH2 (deshielded vs free base). δ 1.6 ppm (m): Piperidine C-CH2. |

| HPLC | Column: C18 Reverse Phase. Mobile Phase: Water (0.1% TFA) / Acetonitrile. Retention: Elutes early due to high polarity of the salt form. |

| Chloride Content | Titration: AgNO3 titration should confirm ~28.3% w/w Chloride content (Theoretical for 2HCl). |

Handling & Stability

-

Storage: -20°C is optimal. Room temperature storage is acceptable only if sealed under Argon with desiccants.

-

Stability: The free base is prone to oxidation (turning brown/black) upon air exposure due to the electron-rich diaminopyridine system. The dihydrochloride salt significantly retards this oxidation , making it the preferred form for storage.

-

Safety: Irritant. The compound is a cationic surfactant analogue in solution; wear gloves and eye protection.

References

-

Synthesis of 2-amino-3-nitropyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors."

-

Salt Selection Principles: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

-

General Pyridine Properties: PubChem Compound Summary for 2-(1-Piperidinyl)-3-pyridinamine (Free Base).

Sources

- 1. 1256823-20-7,6-Cyclopropylpyridine-3-methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. bldpharm.com [bldpharm.com]

- 3. Copper phthalocyanine | C32H16CuN8 | CID 6531516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

Synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride from 2-chloropyridin-3-amine

An Application Guide for the Synthesis of 2-(Piperidin-1-yl)pyridin-3-amine Dihydrochloride

A Modern Approach to C-N Bond Formation Using Palladium Catalysis

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride, a valuable building block in pharmaceutical research. The protocol details a robust and scalable procedure starting from the commercially available 2-chloropyridin-3-amine and piperidine. The core transformation is achieved via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for constructing aryl C-N bonds.[1][2] This document offers not only a step-by-step experimental protocol but also delves into the underlying reaction mechanism, critical safety considerations, characterization of the final product, and a troubleshooting guide to empower researchers in overcoming common synthetic challenges.

Introduction and Scientific Background

The synthesis of N-aryl piperidines is a cornerstone of medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[3] The target molecule, 2-(Piperidin-1-yl)pyridin-3-amine, serves as a versatile intermediate for the development of novel therapeutics. Traditionally, the formation of such C-N bonds on electron-deficient pyridine rings can be challenging. While classical nucleophilic aromatic substitution (SNAr) is a possibility, it often requires harsh conditions, and the reactivity of chloropyridines is significantly lower than their fluoro- or nitro-activated counterparts.[4]

The advent of the Buchwald-Hartwig amination has revolutionized this area of synthesis, offering a highly versatile and efficient catalytic method.[1] This reaction utilizes a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to couple an aryl halide with an amine. A key challenge in this specific synthesis is the use of an aryl chloride, which is known to be less reactive than corresponding bromides or iodides.[5] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step, necessitating carefully selected ligands and reaction conditions to achieve high conversion.[5] This guide employs a modern catalyst system designed to overcome this hurdle, providing a reliable pathway to the desired product.

Reaction Scheme and Mechanism

Overall Transformation:

The synthesis is a two-step process: (A) the palladium-catalyzed coupling of 2-chloropyridin-3-amine with piperidine to form the free base, followed by (B) conversion to the more stable and handleable dihydrochloride salt.

The Buchwald-Hartwig Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates both the initial oxidative addition and the final reductive elimination steps, while minimizing side reactions like hydrodehalogenation.[5]

Caption: Simplified Buchwald-Hartwig catalytic cycle for the amination of 2-chloropyridin-3-amine.

Safety and Handling

Extreme caution must be exercised throughout this procedure. A thorough risk assessment should be conducted before commencing any work.

-

2-Chloropyridin-3-amine (CAS: 6298-19-7): Harmful if swallowed and causes skin and serious eye irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes.

-

Piperidine (CAS: 110-89-4): Highly flammable liquid and vapor.[8][9] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[10][11] Piperidine must be handled in a well-ventilated fume hood, away from ignition sources.[12]

-

Sodium tert-butoxide (NaOtBu): A strong, moisture-sensitive base that can cause severe burns. Handle under an inert atmosphere.

-

Palladium Catalysts/Ligands: While generally used in small quantities, they can be toxic and should be handled with care.

-

Solvents (Toluene/Dioxane): Flammable and associated with health risks. Use in a well-ventilated area.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (Nitrile or Neoprene).

-

Flame-retardant lab coat.

-

Splash-proof safety goggles and a face shield.

Experimental Protocols

Materials and Equipment

| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. |

| 2-Chloropyridin-3-amine | 6298-19-7 | 128.56 | 1.29 g | 10.0 | 1.0 |

| Piperidine | 110-89-4 | 85.15 | 1.02 g (1.18 mL) | 12.0 | 1.2 |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 92 mg | 0.1 | 0.01 |

| RuPhos | 787618-22-8 | 467.62 | 140 mg | 0.3 | 0.03 |

| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.35 g | 14.0 | 1.4 |

| Toluene (anhydrous) | 108-88-3 | - | 50 mL | - | - |

| Diethyl Ether | 60-29-7 | - | As needed | - | - |

| 2M HCl in Diethyl Ether | - | - | ~15 mL | ~30.0 | ~3.0 |

Equipment:

-

Three-neck round-bottom flask (100 mL) with magnetic stirrer bar

-

Reflux condenser

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Heating mantle with temperature controller

-

Glass funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Workflow Overview

Caption: Step-by-step workflow for the synthesis and salt formation.

Part A: Buchwald-Hartwig Amination (Synthesis of the Free Base)

-

Inert Atmosphere Setup: Assemble the three-neck flask with the condenser and a gas inlet adapter. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[5]

-

Reagent Addition: To the flask, add sodium tert-butoxide (1.35 g), RuPhos ligand (140 mg), Pd₂(dba)₃ (92 mg), and 2-chloropyridin-3-amine (1.29 g). The use of a pre-catalyst like Pd₂(dba)₃ and a specialized, sterically hindered biarylphosphine ligand like RuPhos is key to facilitating the challenging oxidative addition of the C-Cl bond.[5]

-

Solvent and Amine Addition: Add anhydrous toluene (50 mL) via cannula or syringe, followed by piperidine (1.18 mL). A slight excess of the amine (1.2 eq) is used to drive the reaction to completion.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction mixture will typically turn dark brown.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the 2-chloropyridin-3-amine spot/peak indicates completion.

-

Workup: Cool the reaction to room temperature. Carefully quench by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(Piperidin-1-yl)pyridin-3-amine, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a viscous oil or low-melting solid.

Part B: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base (~1.7 g, assuming ~95% yield) in a minimal amount of diethyl ether or ethyl acetate (~30 mL) in an Erlenmeyer flask.

-

Precipitation: While stirring, slowly add 2M HCl in diethyl ether (~15 mL, 3.0 eq.). A precipitate will form immediately. The use of two or more equivalents of HCl is necessary to protonate both the pyridine ring nitrogen and the exocyclic amine.

-

Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove any residual impurities. Dry the resulting white to off-white solid under high vacuum to obtain 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the piperidinyl and pyridinyl protons. Upon formation of the dihydrochloride salt, significant downfield shifts of the aromatic and alpha-amino protons are expected due to protonation.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

LC-MS: Liquid chromatography-mass spectrometry can confirm the purity and provide the molecular weight of the protonated free base (m/z = 178.13 for [M+H]⁺).

-

Melting Point: The dihydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values if available.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous conditions.3. Low reaction temperature. | 1. Ensure a strictly inert atmosphere; degas the solvent thoroughly.2. Use freshly dried solvent and reagents.3. Confirm the internal reaction temperature is 100-110 °C. |

| Significant Hydrodehalogenation | 1. Reductive elimination is slow compared to side reactions.2. Presence of trace water. | 1. The chosen ligand (RuPhos) is designed to minimize this; however, ensure stoichiometry is correct.2. Ensure scrupulously dry conditions. |

| Difficulty in Purification | 1. Incomplete reaction leading to a complex mixture.2. Streaking on silica gel column. | 1. Drive the reaction to completion using monitoring.2. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of the basic amine product on silica. |

| Salt Formation Yields an Oil | 1. Impurities present in the free base.2. Insufficient solvent for precipitation. | 1. Re-purify the free base before salt formation.2. Add more anti-solvent (diethyl ether) and try scratching the flask to induce crystallization. |

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride. By employing a modern Buchwald-Hartwig amination protocol with a specialized catalyst system, the inherent low reactivity of the 2-chloropyridine starting material is effectively overcome. The provided guidelines on safety, procedure, and troubleshooting are intended to enable researchers to successfully implement this methodology for applications in drug discovery and development.

References

- Penta chemicals. (2024, May 7).

- Carl ROTH. (2025, March 31).

- Jubilant Life Sciences Limited.

- Thermo Fisher Scientific. (2023, March 16).

- Chemos GmbH & Co. KG.

- ChemScene. 2-Chloropyridin-3-amine.

- TCI Chemicals. (2024, December 16).

- MedchemExpress.com. 2-Chloropyridin-3-amine | Biochemical Reagent.

- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE.

- ChemScene. 2-(Piperidin-1-yl)pyridin-3-amine.

- CymitQuimica. 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride.

- Wikipedia.

- Benchchem.

- ACS GCI Pharmaceutical Roundtable.

- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?.

- Zhang, Y., et al. (2021).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. carlroth.com [carlroth.com]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Leveraging the 2-(Piperidin-1-yl)pyridin-3-amine Scaffold for Next-Generation Kinase Inhibitor Design

Introduction: The Kinase Target Landscape and the Aminopyridine Scaffold

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical "druggable" target classes in modern medicine.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms since the approval of imatinib in 2001.[1] A central challenge in this field is the design of potent and selective inhibitors, as the ATP-binding site is highly conserved across the kinome.[1]

The 2-aminopyridine moiety has emerged as a privileged scaffold in kinase inhibitor design. Its defining feature is the ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many successful inhibitors. This interaction mimics the binding of the adenine ring of ATP. Derivatives of this scaffold have shown promise against a range of kinases, including Janus kinase 2 (JAK2), Phosphoinositide 3-kinase (PI3K), and Cyclin-dependent kinases (CDKs).[3][4][5][6]

This application note introduces the 2-(Piperidin-1-yl)pyridin-3-amine scaffold as a versatile starting point for generating novel kinase inhibitor libraries. We will detail the strategic rationale for its use, provide robust protocols for derivatization, and outline a comprehensive workflow for biochemical and cellular evaluation to establish a strong structure-activity relationship (SAR).

Design Strategy and Synthetic Protocol

Rationale for the 2-(Piperidin-1-yl)pyridin-3-amine Scaffold

The power of this scaffold lies in its combination of two key pharmacophoric elements:

-

The Hinge-Binding Head: The 2-aminopyridine core acts as the primary anchor, forming one or two crucial hydrogen bonds with the kinase hinge backbone.

-

The Versatility Tail: The piperidine ring provides a saturated, three-dimensional component. This "escape from flatland" is crucial for achieving selectivity and potency by enabling interactions with less conserved regions of the ATP pocket.[7] Its nitrogen atom and carbon backbone offer multiple, synthetically accessible points for modification to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability.

The 3-amino group on the pyridine ring serves as the primary vector for chemical elaboration, allowing for the exploration of the solvent-exposed region of the kinase active site.

General Workflow for Kinase Inhibitor Discovery

The process follows a logical progression from initial design to cellular validation. This iterative cycle is key to refining inhibitor properties and developing a lead candidate.

Protocol: Synthesis of an Amide Library

This protocol describes a general method for derivatizing the 3-amino group via amide bond formation, a robust and widely used reaction in medicinal chemistry.

Materials:

-

A diverse set of carboxylic acids (R-COOH)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Addition of Scaffold: Add a solution of 2-(Piperidin-1-yl)pyridin-3-amine (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Evaluation of Inhibitor Potency and Selectivity

Biochemical assays are the first step in evaluating a compound's ability to inhibit its target kinase directly.[1] They are performed in a cell-free system to measure parameters like the half-maximal inhibitory concentration (IC₅₀).

Protocol: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] It is a universal assay applicable to virtually any kinase.

Materials:

-

Kinase of interest (e.g., JAK2, PI3Kδ)

-

Substrate peptide/protein specific to the kinase

-

Synthesized inhibitor compounds dissolved in DMSO

-

ATP at a concentration near the Km,ATP of the kinase

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plates. Include positive (known inhibitor) and negative (DMSO only) controls.[1]

-

Kinase Reaction:

-

Add the kinase enzyme, diluted in assay buffer, to each well.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Biochemical Potency

Results should be tabulated to facilitate comparison across the synthesized library.

| Compound ID | R-Group Modification | Target Kinase | IC₅₀ (nM) |

| Scaffold | H | JAK2 | >10,000 |

| Cmpd-01 | Phenyl | JAK2 | 850 |

| Cmpd-02 | 4-Fluorophenyl | JAK2 | 210 |

| Cmpd-03 | 3-Methyl-1H-indazol-5-yl | JAK2 | 15 |

| Reference | Ruxolitinib | JAK2 | 3.3 |

Table 1: Hypothetical biochemical screening results for a library of derivatives against JAK2.

Kinase Selectivity Profiling

To assess the selectivity of promising hits, they should be screened against a broad panel of kinases.[11] This is crucial for identifying potential off-target effects that could lead to toxicity and for confirming that the inhibitor's cellular effects are due to inhibition of the intended target. Commercial services offer screening against hundreds of kinases.[12]

Cellular Activity and On-Target Validation

While biochemical assays measure direct enzyme inhibition, they do not predict a compound's performance in a cellular environment.[13] Cellular assays are essential to assess cell permeability, competition with high intracellular ATP concentrations, and actual on-target effects in a physiological context.[14]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay measures compound binding to a specific protein target in living cells.[14] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase. A test compound that binds to the kinase will displace the probe, leading to a loss of BRET signal.

Materials:

-

Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.

-

NanoBRET™ Tracer (fluorescent probe).

-

Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Opti-MEM® I Reduced Serum Medium.

-

White, 96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the inhibitor compound for 2 hours.

-

Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.

-

Signal Measurement: Measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular EC₅₀ (effective concentration for 50% target engagement).

Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor blocks the kinase's catalytic activity within the cell by measuring the phosphorylation status of a known downstream substrate.

Procedure:

-

Cell Treatment: Plate cells (e.g., a cancer cell line dependent on the target kinase) and allow them to adhere. Treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., anti-phospho-STAT3 for JAK2 inhibition).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Data Presentation: Cellular Activity

Summarize biochemical and cellular data to build a comprehensive picture of compound performance. Discrepancies between IC₅₀ and EC₅₀ values are common and informative.[15]

| Compound ID | Biochemical IC₅₀ (nM) | Cellular Target Engagement EC₅₀ (nM) | p-Substrate Inhibition EC₅₀ (nM) | Cell Viability GI₅₀ (nM) |

| Cmpd-02 | 210 | 1850 | 2100 | >10,000 |

| Cmpd-03 | 15 | 95 | 120 | 250 |

Table 2: Hypothetical comparison of biochemical and cellular data for selected compounds. A large delta between IC₅₀ and EC₅₀ (as in Cmpd-02) may suggest poor cell permeability or high efflux.

Establishing the Structure-Activity Relationship (SAR)

The SAR is the cornerstone of lead optimization. By systematically analyzing how changes in chemical structure affect biological activity, researchers can rationally design more potent and selective compounds.[16]

From the hypothetical data in Tables 1 and 2, an initial SAR can be deduced:

-

Observation 1: Acylation of the 3-amino group is essential for activity (Scaffold vs. Cmpd-01).

-

Observation 2: Adding an electron-withdrawing fluorine at the 4-position of the phenyl ring improves potency (Cmpd-01 vs. Cmpd-02).

-

Observation 3: Replacing the phenyl ring with a larger, hydrogen-bond-donating heterocycle like indazole dramatically increases both biochemical and cellular potency (Cmpd-02 vs. Cmpd-03). This suggests a specific, favorable interaction in the active site.

This analysis guides the next round of synthesis. For instance, one might explore other substitutions on the indazole ring or replace it with different heterocycles to further optimize interactions.

Conclusion and Future Directions

The 2-(Piperidin-1-yl)pyridin-3-amine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its constituent parts—a proven hinge-binding element and a versatile, three-dimensional piperidine moiety—provide a robust framework for generating diverse chemical libraries.